Trandolaprilat-phenyl-d5

Description

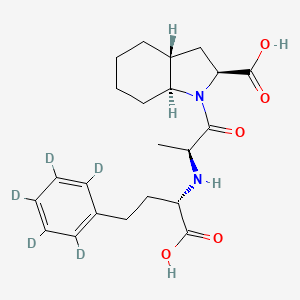

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYHTSYNOHNUSH-PPEBBQNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Stable Isotope Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis, the measurement of drugs and their metabolites in biological matrices, is a cornerstone of drug development. The accuracy of these measurements is paramount for understanding a drug's pharmacokinetic and pharmacodynamic profiles. However, the complexity of biological samples introduces variability during sample preparation and analysis. wuxiapptec.com To counteract these variabilities, an internal standard (IS) is added in a known quantity to all samples. wuxiapptec.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comscispace.com Because SIL-IS have nearly identical chemical and physical properties to the analyte of interest, they behave similarly during extraction, chromatography, and ionization. wuxiapptec.com This co-elution and similar behavior in the mass spectrometer's ion source effectively compensates for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample. wuxiapptec.comnih.gov The use of a SIL-IS, such as Trandolaprilat-phenyl-d5, allows for a more accurate and precise quantification of the target analyte, trandolaprilat (B1681354), by calculating the ratio of the analyte's response to the internal standard's response. nih.gov

The ideal SIL-IS should have a mass difference of at least three to five mass units from the analyte to prevent spectral overlap. wuxiapptec.comacanthusresearch.com Furthermore, the isotopic label must be placed in a stable position within the molecule to avoid exchange with protons from the solvent or biological matrix. acanthusresearch.com

Overview of Deuterated Analogs in Modern Pharmacological Investigations

Deuterated analogs, a specific type of SIL compound where hydrogen atoms are replaced by deuterium (B1214612) (²H or D), play a significant role in modern pharmacological research. acanthusresearch.com This substitution, while seemingly minor, can have a profound impact on a molecule's properties due to the "kinetic isotope effect" (KIE). researchgate.netacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. researchgate.net This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. researchgate.netacs.org

This property of deuterated compounds is leveraged in several ways in drug discovery and development:

Improved Pharmacokinetic Profiles: By strategically placing deuterium at sites of metabolic breakdown, the metabolic rate of a drug can be slowed, potentially leading to a longer half-life and improved drug exposure. researchgate.netnih.gov

Reduced Formation of Undesirable Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites. researchgate.net

Enhanced Stability: The stronger C-D bond can also contribute to the increased stability of certain molecules. uobaghdad.edu.iq

Beyond their use in modifying drug metabolism, deuterated analogs like Trandolaprilat-phenyl-d5 are crucial as internal standards in pharmacokinetic studies. acanthusresearch.comcymitquimica.com Their near-identical chemical nature to the parent drug ensures they accurately reflect the analytical behavior of the drug during quantification. acanthusresearch.com

Contextualization of Trandolaprilat Phenyl D5 Within Angiotensin Converting Enzyme Inhibitor Research Paradigms

Strategies for Site-Specific Deuteration at the Phenyl Moiety

The synthesis of this compound necessitates the introduction of a pentadeuterated phenyl group. The most effective strategy to achieve this is through the use of a deuterated precursor that already contains the d5-phenyl moiety. Direct hydrogen-deuterium exchange on the final Trandolaprilat molecule would be challenging due to the presence of multiple reactive sites and the potential for incomplete and non-specific labeling.

The key deuterated starting material for this synthesis is phenyl-d5-alanine. The synthesis of deuterated amino acids, such as L-phenyl-d5-alanine, has been described in the literature. One established method involves the catalytic reduction (deuteriumation) of a suitable precursor, such as the 2-methyl oxazolone (B7731731) derivative of benzaldehyde-d6. cdnsciencepub.com This approach ensures the stable incorporation of deuterium (B1214612) atoms into the aromatic ring at the desired positions.

Another approach involves the use of commercially available deuterated starting materials like d5-bromobenzene. This can be converted into phenyl-d5-boronic acid, a versatile intermediate in organic synthesis, which can then be used to construct the desired phenyl-d5-containing building blocks. chemicalbook.com

Precursor Compounds and Reaction Pathways in Deuterated Trandolaprilat Synthesis

The synthesis of this compound follows a convergent pathway, involving the preparation of two key chiral intermediates, one of which carries the isotopic label. The general synthetic route for Trandolapril involves the coupling of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, followed by hydrolysis of the ethyl ester to yield Trandolaprilat. researchgate.netwipo.int

For the synthesis of this compound, the precursor N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine is required. This can be synthesized from the commercially available DL-Phenyl-d5-alanine or through a dedicated synthesis of the L-enantiomer. cdnsciencepub.comcaymanchem.com The synthesis of the non-deuterated N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is well-documented and typically involves the reaction of L-alanine with a derivative of 3-phenylpropionic acid. google.comchemicalbook.comgoogle.com A similar reaction sequence would be employed, substituting the standard phenyl-containing starting material with its deuterated counterpart.

The second key precursor is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. This bicyclic amino acid is synthesized through a multi-step process, often involving the hydrogenation of indole-2-carboxylic acid and subsequent stereoselective resolution. google.comwipo.intlongdom.org As this part of the molecule does not require isotopic labeling for the synthesis of this compound, established, non-deuterated synthetic routes are utilized.

The final steps of the synthesis involve the coupling of the deuterated N-substituted alanine (B10760859) derivative with the bicyclic amino acid, followed by selective hydrolysis of the ethyl ester to yield the final product, this compound. The coupling reaction is typically carried out using standard peptide coupling reagents. The hydrolysis is generally achieved under basic conditions, for example, using sodium hydroxide, followed by careful acidification to precipitate the diacid product. wipo.int

Table 1: Key Precursor Compounds for this compound Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

| L-Phenyl-d5-alanine | C9H6D5NO2 | Source of the deuterated phenylpropyl side chain. cdnsciencepub.comcaymanchem.com |

| (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | C9H15NO2 | Provides the bicyclic core of the molecule. wipo.intlongdom.org |

| N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine | C17H20D5NO4 | The deuterated intermediate that is coupled with the bicyclic amino acid. |

| Trandolapril-phenyl-d5 | C24H29D5N2O5 | The deuterated prodrug ester, which is hydrolyzed to the final product. pharmaffiliates.com |

Isolation, Purification, and Chromatographic Characterization Techniques for Labeled Analogs

The purification and characterization of this compound are crucial to ensure its suitability as an internal standard. Following the synthesis, the crude product is typically isolated by precipitation and filtration. wipo.int Further purification is achieved using chromatographic techniques.

High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of Trandolaprilat and its labeled analogs. Reversed-phase HPLC methods using C18 columns are commonly employed. researchgate.netinnovareacademics.in The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). The separation of Trandolaprilat from potential impurities, including any remaining starting materials or by-products, is essential.

For the characterization of this compound, a combination of spectroscopic techniques is used. A Certificate of Analysis for commercially available standards typically includes data from the following methods: nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and the degree of isotopic enrichment. For this compound, the expected molecular weight is approximately 407.51 g/mol . chemicalbook.com In tandem mass spectrometry (LC-MS/MS), specific precursor and product ion transitions can be monitored for quantification. For instance, in one study, the transition m/z 408.26 was used for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. In the 1H NMR spectrum of this compound, the signals corresponding to the phenyl protons would be absent or significantly reduced, confirming the successful deuteration.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

The purity of the final compound is typically determined by HPLC, with standards often exceeding 98% purity. innovareacademics.in

Table 2: Analytical Characterization Data for this compound

| Analytical Technique | Parameter | Typical Value/Observation |

| Molecular Formula | C22H25D5N2O5 chemicalbook.com | |

| Molecular Weight | 407.51 g/mol chemicalbook.com | |

| CAS Number | 1356841-27-4 chemicalbook.com | |

| Mass Spectrometry | m/z (precursor ion) | 408.26 |

| 1H NMR | Phenyl region | Absence or significant reduction of proton signals. |

| HPLC | Purity | >98% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Trandolaprilat Quantification

LC-MS/MS has become the definitive technique for the bioanalysis of drugs like trandolaprilat due to its superior sensitivity and selectivity. eijppr.com The methodology allows for the direct measurement of the analyte at very low concentrations, typically in the picogram to nanogram per milliliter range, which is essential for characterizing its pharmacokinetic profile. nih.govebi.ac.uk

Optimization of Chromatographic Separation Parameters for Trandolaprilat and its Deuterated Analog

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring baseline resolution from endogenous interferences. mostwiedzy.pldrugdiscoverytrends.com For trandolaprilat and its phenyl-d5 labeled internal standard, reversed-phase chromatography is the predominant mode of separation. nih.gov The optimization process involves a systematic evaluation of columns, mobile phase composition, flow rate, and temperature to achieve sharp, symmetrical peaks and an adequate retention time, which is often kept short to allow for high-throughput analysis. nih.govlibretexts.orglibretexts.org

Since this compound is structurally identical to trandolaprilat aside from the deuterium labeling, it co-elutes with the analyte. chromforum.org This co-elution is highly desirable as it ensures that both compounds experience the same matrix effects and ionization conditions at the same time, providing the most accurate correction. chromforum.orgscispace.com Various studies have employed C18 columns with a mobile phase typically consisting of an organic solvent like acetonitrile or methanol (B129727) and an aqueous component containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to facilitate protonation and improve peak shape. nih.govinnovareacademics.inresearchgate.net

Table 1: Representative Chromatographic Conditions for Trandolaprilat Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate or 0.1% Formic Acid | innovareacademics.inresearchgate.net |

| Elution Mode | Isocratic or Gradient | nih.govnih.gov |

| Flow Rate | 0.7 - 0.9 mL/min | innovareacademics.inresearchgate.net |

| Column Temperature | 40 °C | innovareacademics.in |

| Run Time | Approximately 2.0 - 2.5 minutes | nih.govresearchgate.net |

Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity

The mass spectrometer is operated using an electrospray ionization (ESI) source, typically in the positive ion mode, which is effective for protonating the amine groups on trandolaprilat and its deuterated analog. innovareacademics.in Optimization of ESI parameters is critical for maximizing the generation of the desired precursor ions and enhancing signal intensity. Key parameters that are fine-tuned include the ion spray voltage, source temperature, and the pressures of nebulizer and heater gases (Gas 1 and Gas 2). innovareacademics.in

Table 2: Typical Mass Spectrometer Source/Ionization Parameters

| Parameter | Optimized Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | innovareacademics.in |

| Ion Spray Voltage | 2500 V | innovareacademics.in |

| Source Temperature | 450 °C | innovareacademics.in |

| Curtain Gas (CUR) | 30 psi | innovareacademics.in |

| Nebulizer Gas (Gas 1) | 40 psi | innovareacademics.in |

| Heater Gas (Gas 2) | 65 psi | innovareacademics.in |

| Collisional Activation Dissociation (CAD) | 8 psi | innovareacademics.in |

Development of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS, providing exceptional selectivity and sensitivity. researchgate.net This technique involves monitoring a specific precursor-to-product ion transition for both the analyte (trandolaprilat) and the internal standard (this compound). The precursor ion is the protonated molecule [M+H]⁺, which is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored by the third quadrupole (Q3).

For trandolaprilat, a common transition is from the precursor ion m/z 403.26 to a stable product ion. For this compound, the precursor ion is shifted by 5 Daltons to m/z 408.26 due to the five deuterium atoms. researchgate.net The product ion may or may not retain the deuterium labels, depending on the fragmentation pathway. Selecting unique and intense transitions is vital for a robust and interference-free assay. Compound-dependent parameters like declustering potential (DP) and collision energy (CE) are optimized for each transition to maximize the signal of the product ion.

Table 3: MRM Transitions for Trandolaprilat and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|

| Trandolaprilat | 403.26 | Data not available in search results | researchgate.net |

| This compound | 408.26 | Data not available in search results | researchgate.net |

Bioanalytical Method Development and Validation Principles

A rigorous validation process is required to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose, following guidelines from regulatory bodies like the FDA. nih.gov The use of this compound is integral to many of these validation assessments.

Evaluation of Analytical Specificity and Matrix Effects with this compound

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. e-b-f.eu

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. nih.govbataviabiosciences.com It is a significant concern in LC-MS/MS bioanalysis. eijppr.com The matrix effect is quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Because the internal standard and the analyte are affected by ion suppression or enhancement in nearly the same way, the ratio of their peak areas remains constant, leading to accurate quantification. scispace.com The coefficient of variation (CV%) of the internal standard-normalized matrix factor across at least six different lots of matrix should not exceed 15%. e-b-f.eu

Assessment of Linearity, Calibration Curve Performance, and Lower Limit of Quantification (LLOQ)

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. thermofisher.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against a series of known concentrations. innovareacademics.in The curve is typically fitted with a linear, weighted (e.g., 1/x or 1/x²) regression model. mdpi.comannlabmed.org A correlation coefficient (r²) of 0.99 or greater is generally required. innovareacademics.in

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ebi.ac.ukthermofisher.com For trandolaprilat, methods have been developed with LLOQs as low as 20 pg/mL, demonstrating the high sensitivity achievable with modern LC-MS/MS instrumentation. nih.govebi.ac.uk

Table 4: Representative Linearity and LLOQ Data for Trandolaprilat Quantification

| Parameter | Typical Value / Range | Reference |

|---|---|---|

| Linear Dynamic Range | 20 - 10,000 pg/mL | nih.govebi.ac.uk |

| Regression Model | Linear, weighted least squares (1/x²) | mdpi.com |

| Correlation Coefficient (r²) | ≥ 0.99 | innovareacademics.inmdpi.com |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL | nih.govebi.ac.uk |

| Accuracy at LLOQ | Within 80-120% of nominal value | innovareacademics.in |

| Precision at LLOQ | ≤ 20% CV | innovareacademics.in |

Determination of Intra-day and Inter-day Analytical Precision and Accuracy

The validation of a bioanalytical method is a critical step to ensure its reliability. Intra-day and inter-day precision and accuracy are key parameters evaluated during this process. ijpsonline.comresearchgate.net Precision, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. ijpsonline.comresearchgate.net

Table 1: Illustrative Intra-day and Inter-day Precision and Accuracy Data

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | < 15% | < 15% | 85-115% | 85-115% |

| Medium QC | < 15% | < 15% | 85-115% | 85-115% |

| High QC | < 15% | < 15% | 85-115% | 85-115% |

This table represents typical acceptance criteria for bioanalytical method validation.

Investigation of Analyte Recovery and Extraction Efficiency from Biological Matrices

Analyte recovery and extraction efficiency are crucial for ensuring that a consistent and representative portion of the analyte is measured from the biological matrix. nih.govnih.gov The extraction efficiency is defined as the percentage of the analyte recovered from the biological matrix during the extraction process. sciex.comeuropa.eu It is a critical parameter as inefficient extraction can lead to underestimation of the analyte concentration. researchgate.net

The use of an internal standard like this compound, which is added to the sample before extraction, helps to compensate for variability in extraction recovery. scioninstruments.comkcasbio.com Since the internal standard has nearly identical physicochemical properties to the analyte, it is assumed to be extracted with the same efficiency. nih.govscispace.com Therefore, by calculating the ratio of the analyte response to the internal standard response, any variations in extraction efficiency between samples can be normalized. scioninstruments.com

Table 2: Representative Analyte Recovery Data

| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |

| Trandolapril | Consistent | Consistent | Consistent |

| Trandolaprilat | Consistent | Consistent | Consistent |

This table illustrates the expected consistency in recovery across different quality control levels in a validated bioanalytical method.

Stability Profiling of this compound in Prepared Samples and Stock Solutions

The stability of both the analyte and the internal standard under various storage and handling conditions is paramount for the integrity of bioanalytical data. researchgate.netnih.gov Stability studies for this compound, as part of a validated method, typically assess its stability in stock solutions and in the biological matrix under different conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage. researchgate.net

For instance, a validation study for trandolapril and trandolaprilat, which would include its deuterated internal standard, evaluated stability through multiple freeze-thaw cycles of the quality control samples. researchgate.net The results of these stability assessments ensure that the concentration of the internal standard remains constant throughout the analytical process, providing a reliable reference for quantification.

Table 3: Typical Stability Assessment for a Bioanalytical Method

| Stability Condition | Acceptance Criteria |

| Freeze-Thaw Stability (e.g., 3 cycles) | Mean concentration within ±15% of nominal concentration |

| Short-Term (Bench-Top) Stability | Mean concentration within ±15% of nominal concentration |

| Long-Term Storage Stability | Mean concentration within ±15% of nominal concentration |

| Stock Solution Stability | Mean concentration within ±2% of nominal concentration |

Mechanistic Role of this compound as a Stable Isotope Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by LC-MS. kcasbio.comkcasbio.com Its effectiveness stems from its chemical and physical similarity to the analyte of interest, trandolaprilat.

Advantages of Deuterated Internal Standards in Quantitative Bioanalysis for Mitigating Variability

Deuterated internal standards offer significant advantages in minimizing analytical variability. clearsynth.com Because this compound has a structure that is nearly identical to trandolaprilat, with the only difference being the substitution of five hydrogen atoms with deuterium atoms on the phenyl group, it behaves almost identically during sample preparation, chromatography, and ionization. veeprho.comlgcstandards.com This co-elution and similar ionization behavior allow it to effectively compensate for variations in sample handling, extraction efficiency, and matrix effects. kcasbio.comnih.gov The use of a deuterated standard enhances the kinetic stability of the molecule, which can lead to a more prolonged interaction with the active site in certain enzymatic assays. scbt.com

Principles of Isotopic Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise measurements. up.ac.zaptb.dewikipedia.org The principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of unknown concentration. osti.gov After allowing the spike and the analyte to equilibrate, the sample is analyzed by mass spectrometry to measure the ratio of the analyte to the isotopically labeled standard. up.ac.zarsc.org

Since the amount of the added internal standard is known, and the ratio of the analyte to the standard is measured, the unknown concentration of the analyte in the original sample can be calculated with a high degree of accuracy. up.ac.za This method is considered a primary ratio method and is capable of providing absolute quantification. up.ac.za

Minimization of Ion Suppression and Enhancement Effects in Complex Matrices

A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govchromatographyonline.comresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these matrix effects. wuxiapptec.comkcasbio.comresearchgate.net Because the deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.comresearchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is effectively canceled out, leading to a more accurate and reliable measurement of the analyte's concentration. kcasbio.com Studies have shown that for optimal compensation, the chromatographic peaks of the analyte and the internal standard should completely overlap. chromatographyonline.com

Preclinical and in Vitro Investigations of Trandolaprilat Metabolism and Pharmacokinetics Employing Trandolaprilat Phenyl D5

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro models are fundamental in early drug discovery for predicting in vivo metabolic clearance and potential drug-drug interactions. srce.hrmmv.org These systems offer a controlled environment to investigate the biochemical processes a drug candidate undergoes.

Isolated cellular models, such as primary hepatocytes, are considered a gold standard for in vitro metabolism studies as they contain a full complement of drug-metabolizing enzymes and cofactors. srce.hrnih.gov The use of Trandolaprilat-phenyl-d5 in these systems allows for the incubation and subsequent analysis of metabolic turnover.

For instance, studies have been conducted where cryopreserved human hepatocytes are incubated with the test compound to determine its metabolic stability. srce.hrmdpi.com The disappearance of the parent compound over time provides a measure of its intrinsic clearance. srce.hr While specific data for this compound in these exact models is not detailed in the provided search results, the methodology is standard practice. The stability of a compound like trandolaprilat (B1681354) would be assessed by monitoring the decrease in its concentration over a set incubation period. mdpi.com

Interactive Data Table: Illustrative Metabolic Stability in Human Hepatocytes

| Time (minutes) | Remaining this compound (%) |

|---|---|

| 0 | 100 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

| 90 | 35 |

This table is illustrative and based on typical metabolic stability assay results.

Subcellular fractions, particularly liver microsomes, are widely used to investigate Phase I metabolic reactions mediated by cytochrome P450 (CYP) enzymes and other enzyme systems. srce.hrbioivt.com Cytosolic fractions are employed for studying Phase II conjugation reactions. This compound can be incubated with human liver microsomes to specifically assess the role of microsomal enzymes in its metabolism. srce.hrresearchgate.net

Research has utilized human liver microsomes to study the activation of the prodrug trandolapril (B549266) to its active form, trandolaprilat. researchgate.net In such studies, the formation of trandolaprilat (or a labeled version like this compound) is quantified to determine the rate of the reaction. These assays are crucial for understanding the efficiency of the metabolic activation process. researchgate.net

The primary metabolic pathway for the activation of the prodrug trandolapril to the pharmacologically active trandolaprilat is hydrolysis, a reaction catalyzed by carboxylesterase 1 (CES1). researchgate.netresearchgate.net CES1 is a major hydrolase in the human liver, responsible for the metabolism of a wide array of drugs. umich.edu Studies have demonstrated that CES1-mediated activation is essential for the therapeutic effect of ACE inhibitor prodrugs like trandolapril. researchgate.netresearchgate.net The use of labeled compounds such as this compound in these studies helps in the precise quantification of the metabolite formed, confirming the role of CES1. researchgate.net

Genetic variations in drug-metabolizing enzymes can lead to significant interindividual differences in drug response. umich.edu A notable genetic variant of CES1 is the G143E (rs71647871) polymorphism, which has been identified as a loss-of-function variant. researchgate.netumich.edu

In vitro studies using human livers have shown that the CES1 G143E variant markedly impairs the activation of trandolapril. researchgate.netresearchgate.net In one study, the rate of trandolapril activation in livers from individuals heterozygous for the G143E variant was found to be only 42% of that in livers from non-carriers. researchgate.net This demonstrates the significant impact of this genetic polymorphism on the biotransformation of trandolapril. While these studies focused on the formation of trandolaprilat from trandolapril, the use of this compound as an internal standard was crucial for the accurate quantification of the reaction product. researchgate.net

Interactive Data Table: Impact of CES1 G143E on Trandolapril Activation

| Genotype | Mean Trandolapril Activation Rate (relative to non-carriers) | p-value |

|---|---|---|

| G/G (non-carriers) | 100% | - |

Data sourced from a study on trandolapril activation in human livers. researchgate.netresearchgate.net

Quantitative analysis in metabolism studies is critical for predicting in vivo pharmacokinetics. srce.hr The use of stable isotope-labeled internal standards like this compound is essential for accurate quantification of metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

In vitro experiments with human liver preparations can determine the intrinsic clearance (CLint) of a compound, which is a measure of the metabolic capacity of the liver. srce.hr For a prodrug like trandolapril, the rate of formation of trandolaprilat is the key parameter. Studies have quantified the peak concentration (Cmax) and the area under the curve (AUC) of trandolaprilat in plasma after oral administration of trandolapril in individuals with different CES1 genotypes. researchgate.net While this is an in vivo measurement, the underlying principle of quantifying the metabolite is the same as in in vitro systems.

Investigation of Genetic Polymorphisms and their Impact on Trandolaprilat Biotransformation Rates (e.g., CES1 G143E variant)

In Vivo Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are a critical step in drug development, providing data on absorption, distribution, metabolism, and excretion (ADME) in a whole-organism setting. nih.govnih.gov These studies help in predicting human pharmacokinetics and designing first-in-human clinical trials. nih.govnih.gov

The use of this compound in animal studies, typically as an internal standard for bioanalysis, allows for the precise measurement of trandolaprilat concentrations in various biological matrices such as plasma and tissues. researchgate.netnih.gov While the provided search results primarily focus on human in vitro and clinical studies, it is standard practice to conduct pharmacokinetic studies in species like rats and dogs.

For example, a typical preclinical pharmacokinetic study would involve administering trandolapril to rats and then collecting blood samples at various time points. The plasma concentrations of both trandolapril and trandolaprilat would be determined using a validated LC-MS method with their respective stable isotope-labeled internal standards, such as Trandolapril-phenyl-d5 and this compound. researchgate.net The resulting concentration-time data would be used to calculate key pharmacokinetic parameters.

Interactive Data Table: Illustrative Pharmacokinetic Parameters of Trandolaprilat in Rats (following oral administration of Trandolapril)

| Parameter | Value | Unit |

|---|---|---|

| Cmax | [Value] | ng/mL |

| Tmax | [Value] | h |

| AUC(0-t) | [Value] | ng*h/mL |

This table is illustrative as specific preclinical animal pharmacokinetic data for this compound was not found in the search results. The parameters shown are standard in such studies.

Selection and Justification of Relevant Animal Models for Trandolaprilat Pharmacokinetic Assessment

The selection of appropriate animal models is a cornerstone of preclinical pharmacokinetic research, aiming to provide data that can be predictive of a drug's behavior in humans. eupati.eu For angiotensin-converting enzyme (ACE) inhibitors like trandolapril, which is the prodrug of trandolaprilat, both rodent and non-rodent species are typically recommended for metabolic and pharmacokinetic studies. fda.gov

Commonly used animal models in general toxicity and pharmacokinetic studies include rats and dogs. eupati.eu Rats are frequently chosen for assessing effects on fertility, and both rats and rabbits are standard for evaluating embryo-fetal development. eupati.eu The rationale for using these species lies in the similarities of their physiological and metabolic pathways to those of humans. eupati.eufda.gov For instance, rats are often used in excretion studies as their excretion pathways can mirror those in humans. biotechfarm.co.il

The primary objective is to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug. biotechfarm.co.il Early determination of metabolic pathways and the rates of metabolism in different species can help explain any observed species-specific differences in drug effects. fda.gov If significant differences in metabolism or toxicity are observed in one species, it is recommended to use a similar dose range in other species to ensure comparability of the data. fda.gov

In some cases, particularly for biologics or when standard models are unsuitable due to pharmacodynamic or pharmacokinetic differences, other models such as transgenic animals expressing human targets may be employed. eupati.eu The ultimate goal is to select a species that provides the most relevant and predictive data for human safety and efficacy assessments. eupati.eufda.gov

Quantification of Trandolaprilat and its Prodrug (Trandolapril) in Preclinical Biological Samples

Accurate quantification of trandolapril and its active metabolite, trandolaprilat, in biological matrices is crucial for pharmacokinetic analysis. A highly sensitive and specific method utilizing high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) has been developed for this purpose. nih.gov This method allows for the simultaneous measurement of both the prodrug and its active metabolite in plasma samples. nih.gov

To ensure the accuracy and precision of the quantification, a stable isotope-labeled internal standard is employed. This compound, a deuterium-labeled analog of trandolaprilat, is commonly used for this purpose. veeprho.comnih.govresearchgate.net The use of an internal standard helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results. veeprho.com

The analytical process typically involves solid-phase extraction (SPE) of the analytes from the plasma sample. nih.govnih.gov Following extraction, the compounds are separated on a reversed-phase chromatography column and detected by the mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example, the MRM transitions for trandolapril and trandolaprilat have been reported as m/z 429/168 and m/z 401/168, respectively. nih.gov

The method is validated to demonstrate its linearity, accuracy, precision, and sensitivity. A typical linear dynamic range for both trandolapril and trandolaprilat in human plasma is 20-10,000 pg/mL, with a lower limit of quantification (LLOQ) of 20 pg/mL. nih.gov In other studies, an LLOQ of 10 pg/mL has been achieved. nih.gov The high throughput of this method, with a run time of approximately 2.0 minutes per sample, allows for the analysis of a large number of samples from preclinical and clinical studies. nih.gov

Determination and Analysis of Pharmacokinetic Parameters (e.g., AUC, Cmax, half-life) in Animal Models

Following the quantification of trandolapril and trandolaprilat in biological samples from animal studies, key pharmacokinetic (PK) parameters are calculated to characterize the drug's disposition. These parameters include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the elimination half-life (t1/2). meliordiscovery.com

The Cmax represents the peak plasma concentration achieved after drug administration, and the time to reach this peak is denoted as Tmax . The AUC reflects the total systemic exposure to the drug over time. The elimination half-life (t1/2) is the time required for the plasma concentration of the drug to decrease by half. meliordiscovery.com

Pharmacokinetic studies in animal models such as rats and dogs have provided valuable data on these parameters for trandolapril and trandolaprilat. After oral administration of trandolapril, it is rapidly absorbed and converted to its active metabolite, trandolaprilat. nih.gov

Below is an interactive table summarizing the pharmacokinetic parameters of trandolapril and trandolaprilat in different species after oral administration.

| Species | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | t1/2 (hr) |

| Rat | 1 | Trandolaprilat | 1.02 | 0.14 | 0.47 | 6 |

| Dog | 1 | Trandolapril | 0.05 | 0.77 | 0.055 | 0.6 |

| Trandolaprilat | 0.28 | 0.72 | 0.46 | 1.6 |

This table presents a summary of pharmacokinetic parameters. The data is compiled from various preclinical studies. hres.ca

These parameters are essential for understanding the drug's behavior in the body, predicting appropriate dosing regimens, and extrapolating the findings to humans. meliordiscovery.com For instance, the prolonged half-life of trandolaprilat supports its once-daily dosing regimen. nih.gov The analysis of these PK parameters in preclinical models is a critical step in the drug development process, providing the foundation for subsequent clinical trials. fda.gov

Quality Assurance, Method Transferability, and Reference Standard Applications of Trandolaprilat Phenyl D5

Compliance with Regulatory Guidelines for Analytical Reference Materials

The use of analytical reference materials in regulated bioanalysis is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). While specific certificates of analysis for every batch of Trandolaprilat-phenyl-d5 must be consulted for direct evidence of compliance, its application in studies conducted under these guidelines implies adherence to established principles for reference standards.

Stable isotope-labeled internal standards (SIL-IS), like this compound, are the preferred choice for quantitative bioanalytical methods using mass spectrometry. bioanalysis-zone.comeuropa.eu The ICH M10 guideline on bioanalytical method validation recommends the use of a SIL-IS whenever possible due to its ability to mimic the analyte of interest throughout the analytical process, thereby providing the most accurate correction for potential variabilities. europa.eu For a SIL-IS to be compliant, it must be of high isotopic purity, and the potential for isotope exchange reactions should be evaluated. europa.eu The presence of any unlabeled analyte in the SIL-IS must be assessed to ensure it does not interfere with the quantification of the actual analyte, especially at the lower limit of quantification (LLOQ). wuxiapptec.com

A bioanalytical method for trandolapril (B549266) and its active metabolite trandolaprilat (B1681354) was validated based on the US FDA Bioanalytical Method Validation Guidance for Industry, where this compound was used as the internal standard for the quantification of trandolaprilat. researchgate.net The successful validation of this method for a clinical study implies that the this compound used met the necessary quality attributes for a reference standard within that context. researchgate.net

Role in Analytical Method Validation (AMV) and Ongoing Quality Control (QC) Processes in Drug Development

Analytical Method Validation (AMV) is a critical process in drug development that demonstrates an analytical procedure is suitable for its intended purpose. This compound plays a pivotal role in the validation of bioanalytical methods for its unlabeled counterpart, trandolaprilat.

During AMV, this compound is added at a constant concentration to all calibration standards, quality control (QC) samples, and the unknown study samples. Its consistent presence allows for the assessment of key validation parameters as stipulated by guidelines like the ICH M10. europa.eu These parameters include:

Specificity and Selectivity: Ensuring that the signal from this compound does not interfere with the analyte, and vice versa.

Accuracy and Precision: The ratio of the analyte response to the internal standard response is used to calculate the concentration. This normalization corrects for variability during sample preparation and analysis, leading to more accurate and precise results.

Matrix Effect: By comparing the response of the analyte in the presence of matrix ions to its response in a clean solution, both with and without the internal standard, the ability of this compound to track and compensate for matrix-induced signal suppression or enhancement can be verified.

Stability: The stability of trandolaprilat in biological matrices under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) is evaluated using QC samples, with this compound providing a stable reference point for quantification.

In a study investigating the impact of a genetic polymorphism on trandolapril activation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was validated using this compound as the internal standard. researchgate.net The validation assessed specificity, linearity, LLOQ, precision, accuracy, recovery, and stability, demonstrating the integral role of the labeled standard in establishing the method's reliability. researchgate.net

Once a method is validated, this compound continues to be essential in ongoing QC processes during routine sample analysis. QC samples, prepared with known concentrations of trandolaprilat and a fixed amount of this compound, are analyzed with each batch of study samples to ensure the continued validity of the analytical run.

| Validation Parameter | Role of this compound | Regulatory Guideline Reference |

| Accuracy & Precision | Normalizes analyte signal to correct for procedural variability. | ICH M10 |

| Matrix Effect | Co-elutes with the analyte to compensate for signal suppression or enhancement. | ICH M10 |

| Stability | Provides a stable reference for quantifying analyte degradation under various conditions. | ICH M10 |

| Specificity | Its distinct mass-to-charge ratio allows for differentiation from the unlabeled analyte. | FDA Bioanalytical Method Validation |

Establishing Traceability Against Pharmacopeial Standards

Traceability is a key concept in analytical chemistry, ensuring that a measurement result can be related to a reference, typically a national or international standard, through an unbroken chain of comparisons. For pharmaceutical reference standards, this often involves establishing traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). sigmaaldrich.com

While this compound itself may not have a specific monograph in these pharmacopeias, the certification of a reference standard lot would typically involve characterization using validated analytical methods. This characterization can include comparison with a well-characterized primary standard of the unlabeled compound, trandolaprilat, if available from a pharmacopeia. tlcstandards.com

The process of certifying a reference standard like this compound involves:

Structural Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure and the position and extent of isotopic labeling.

Purity Determination: Employing chromatographic methods (e.g., HPLC, GC) to assess the chemical purity and identify any impurities.

Assay Assignment: Quantifying the content of the analyte, which may involve techniques like quantitative NMR (qNMR) or mass balance approaches.

Although direct documentation of the traceability of commercially available this compound to specific pharmacopeial lots is not readily found in public literature, reputable suppliers of certified reference materials operate under quality systems (e.g., ISO 17034) that ensure metrological traceability. lgcstandards.com This provides confidence to the end-user that the material is suitable for its intended use in regulated environments.

Inter-laboratory Variation Reduction and Data Reliability Enhancement through Common Internal Standards

The use of a stable isotope-labeled internal standard is considered best practice for minimizing variability in LC-MS bioanalysis. scispace.com Because this compound has nearly identical physicochemical properties to trandolaprilat, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. wuxiapptec.com This co-behavior allows it to effectively compensate for variations that can occur within and between laboratories, such as:

Differences in sample preparation techniques or efficiencies.

Variations in instrument performance and ion source conditions.

Subtle differences in the composition of biological matrices from different sample populations.

| Source of Variation | How this compound Mitigates Variation |

| Sample Preparation | Compensates for losses during extraction, evaporation, and reconstitution steps. |

| Instrumental Analysis | Corrects for fluctuations in injection volume and mass spectrometer response. |

| Matrix Effects | Experiences similar ion suppression or enhancement as the analyte, leading to a stable analyte/IS ratio. |

Future Directions in Research with Trandolaprilat Phenyl D5

Exploration of Novel Bioanalytical Platforms and Detection Technologies

The precise quantification of drug molecules and their metabolites is fundamental to pharmacokinetic research. acs.org Trandolaprilat-phenyl-d5 is currently utilized as an internal standard, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and reproducibility by correcting for variations during sample preparation and analysis. researchgate.netbioanalysis-zone.com However, the future of bioanalysis is moving towards platforms that offer even greater sensitivity and resolution.

Future research will likely focus on integrating this compound with next-generation analytical technologies. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap-based systems, offers significant advantages over traditional triple quadrupole mass spectrometers. metsol.com HRMS provides superior accuracy in mass measurement, enabling the confident identification and quantification of analytes in complex biological matrices, and can help in distinguishing metabolites with very similar structures. metsol.com

Furthermore, advancements in chromatographic techniques will play a role. The adoption of ultra-high-performance liquid chromatography (UHPLC) and micro-flow or nano-flow LC systems can reduce sample volume requirements, increase throughput, and improve separation efficiency, which is particularly beneficial when analyzing low-concentration samples from pediatric or micro-sampling studies. uni-duesseldorf.deakjournals.com The combination of these advanced separation techniques with HRMS will set a new standard for bioanalytical assays, with this compound continuing to be an essential component for ensuring data integrity.

Table 1: Comparison of Current and Future Bioanalytical Platforms for Use with this compound

| Feature | Current Platform (LC-MS/MS) | Future Platform (UHPLC-HRMS) |

| Primary Technology | Triple Quadrupole Mass Spectrometry | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) metsol.com |

| Resolution | Unit Mass Resolution | High Mass Accuracy (<5 ppm) |

| Sensitivity | High (pg/mL range) researchgate.net | Very High (sub-pg/mL potential) |

| Separation Speed | Standard HPLC run times | Faster separation with UHPLC akjournals.com |

| Data Acquired | Targeted (Multiple Reaction Monitoring) nih.gov | Untargeted (Full Scan Data) |

| Application Scope | Primarily quantitative | Quantitative and qualitative (metabolite identification) |

Advanced Applications in Systems Pharmacology and Physiologically Based Pharmacokinetic Modeling

Systems pharmacology and physiologically based pharmacokinetic (PBPK) modeling represent a paradigm shift in drug development, moving from empirical observation to mechanism-based prediction of a drug's fate and effect in the body. nih.gov PBPK models integrate a drug's physicochemical properties with physiological data to simulate its absorption, distribution, metabolism, and excretion (ADME). nih.gov

The accuracy of these models is critically dependent on high-quality input parameters derived from in vitro and clinical studies. This is where this compound becomes invaluable. As a reliable internal standard, it ensures the precise measurement of trandolaprilat (B1681354) concentrations in various biological samples (e.g., plasma, liver microsomes), which are used to calculate key parameters for PBPK models, such as clearance rates and tissue distribution. researchgate.netnih.gov

Future research will focus on using data generated with the aid of this compound to build and refine PBPK models for trandolapril (B549266). These models can then be used to predict drug behavior in diverse populations (e.g., pediatric, geriatric, or patients with organ impairment) where clinical studies may be difficult or unethical to conduct. uni-duesseldorf.de This approach, often referred to as quantitative systems pharmacology (QSP), facilitates the optimization of dosing regimens and supports precision medicine initiatives. researchgate.net

Table 2: Key Parameters in PBPK Modeling Reliant on Accurate Quantification Using this compound

| Parameter Category | Specific Parameter | Relevance to PBPK Model |

| Absorption | Bioavailability (F) | Determines the fraction of the dose reaching systemic circulation. |

| Distribution | Volume of Distribution (Vd) | Describes the extent of drug distribution into tissues from plasma. |

| Metabolism | In Vitro Intrinsic Clearance (CLint) | Used to predict hepatic clearance and first-pass metabolism. nih.gov |

| Excretion | Systemic Clearance (CL) | Defines the rate of drug removal from the body. juniperpublishers.com |

| Pharmacokinetics | Cmax, AUC, T1/2 | Key endpoints for model validation against clinical data. nih.gov |

Expansion into Comparative Metabolism Studies Across Diverse Species

Before a drug can be approved for human use, its metabolic profile must be thoroughly characterized, and the animal species used for toxicological testing must be proven relevant to humans. europa.eu Comparative metabolism studies are conducted to identify similarities and differences in metabolic pathways across species. apvma.gov.aufda.gov Deuterated compounds are powerful tools in these investigations. juniperpublishers.comcdnsciencepub.com

The use of this compound can be expanded into in vitro and in vivo comparative metabolism studies. By incubating trandolapril with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human) and using this compound as an internal standard, researchers can quantitatively compare the rates of formation of trandolaprilat and other potential metabolites. nih.govapvma.gov.au

Such studies can reveal species-specific differences in enzymatic activity (e.g., by carboxylesterase 1, which activates trandolapril). researchgate.net This is crucial because a significant difference in metabolism could mean that a metabolite formed in humans is absent in a toxicology species, or vice versa, potentially impacting the interpretation of safety data. europa.eunih.gov The kinetic deuterium (B1214612) isotope effect, where the stronger carbon-deuterium bond can slow metabolism at the labeled site, can also be exploited to investigate metabolic switching and identify alternative metabolic pathways. juniperpublishers.comnih.gov These insights are vital for selecting the appropriate animal models for preclinical safety assessment and for predicting drug-drug interactions in humans.

Table 3: Objectives of Comparative Metabolism Studies Utilizing this compound

| Objective | Description | Research Approach |

| Identify Metabolic Pathways | To map the biotransformation of trandolapril into trandolaprilat and other metabolites across species. | In vitro incubations with liver fractions (microsomes, S9, hepatocytes) from different species. fda.gov |

| Quantify Metabolite Formation | To measure the rate and extent of metabolite production. | LC-MS/MS analysis with this compound as an internal standard for accurate quantification. researchgate.net |

| Assess Species Differences | To compare the qualitative and quantitative metabolic profiles between preclinical species and humans. apvma.gov.au | Side-by-side analysis of metabolite profiles generated from different species' test systems. |

| Validate Toxicology Models | To ensure that the animal species used in safety studies are exposed to a similar set of metabolites as humans. europa.eu | Comparison of in vivo metabolite profiles from animal studies with in vitro human metabolite data. |

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical trials?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived samples (e.g., plasma), obtain informed consent and IRB approval. Document storage conditions and chain-of-custody protocols to meet FDA 21 CFR Part 11 requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.